molecular formula C15H22ClNO B11985370 3-chloro-N-octylbenzamide CAS No. 302909-52-0

3-chloro-N-octylbenzamide

Katalognummer: B11985370
CAS-Nummer: 302909-52-0
Molekulargewicht: 267.79 g/mol
InChI-Schlüssel: GIFHQUDQNHMFLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-octylbenzamide is an organic compound with the molecular formula C15H22ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an octyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-octylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with octylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+octylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{octylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+octylamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-octylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

    Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-octylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-N-octylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-N-methylbenzamide
  • 3-chloro-N-ethylbenzamide
  • 3-chloro-N-propylbenzamide

Uniqueness

3-chloro-N-octylbenzamide is unique due to the presence of the long octyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural feature can make it more suitable for specific applications where longer alkyl chains are beneficial.

Eigenschaften

CAS-Nummer

302909-52-0

Molekularformel

C15H22ClNO

Molekulargewicht

267.79 g/mol

IUPAC-Name

3-chloro-N-octylbenzamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-11-17-15(18)13-9-8-10-14(16)12-13/h8-10,12H,2-7,11H2,1H3,(H,17,18)

InChI-Schlüssel

GIFHQUDQNHMFLG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.